3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE

Medicinal chemistry Structure‑activity relationship Lipophilicity optimisation

Why select CAS 895642-22-5? Its distinctive 4-chlorobenzenesulfonyl and 4-fluorobenzyl substitution pattern is critical for quantitative SAR models. Replacing it with non-halogenated or mono-halogenated analogs compromises target affinity (3- to 10-fold loss vs. unsubstituted phenyl) and metabolic stability (alkylbenzyl variants). As one of only two commercially catalogued members of this dual-halogen sub-series, it forms a minimal matched molecular pair with its 6-fluoro analog (CAS 895641-90-4), enabling precise deconvolution of quinoline-core fluorination effects on CNS penetration and ADME.

Molecular Formula C22H16ClFN2O2S
Molecular Weight 426.89
CAS No. 895642-22-5
Cat. No. B2976426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
CAS895642-22-5
Molecular FormulaC22H16ClFN2O2S
Molecular Weight426.89
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
InChIInChI=1S/C22H16ClFN2O2S/c23-16-7-11-18(12-8-16)29(27,28)21-14-25-20-4-2-1-3-19(20)22(21)26-13-15-5-9-17(24)10-6-15/h1-12,14H,13H2,(H,25,26)
InChIKeyXKBJYZJPPCDMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine (CAS 895642-22-5): A Dual‑Substituted 4‑Aminoquinoline Sulfonamide for Structure‑Activity Relationship Studies


3‑(4‑Chlorobenzenesulfonyl)-N‑[(4‑fluorophenyl)methyl]quinolin‑4‑amine (molecular formula C₂₂H₁₆ClFN₂O₂S, molecular weight 426.9 g mol⁻¹) is a synthetic quinoline‑4‑amine bearing a 4‑chlorobenzenesulfonyl group at the 3‑position and a 4‑fluorobenzyl substituent on the exocyclic amine. It belongs to the 3‑sulfonyl‑4‑aminoquinoline chemotype, a scaffold that has yielded negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR₅) and NF‑κB pathway inhibitors [1][2]. The compound serves as a research‑grade molecular probe in drug‑discovery programs where simultaneous variation of the sulfonyl aryl ring and the benzylamine moiety is required to dissect SAR.

Why Generic Substitution Fails for 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine: Structural Nuances Dictate Biological Outcome


Within the 3‑sulfonyl‑4‑aminoquinoline series, seemingly conservative substitutions at the sulfonyl aryl ring (e.g., 4‑Cl vs. 4‑CH₃ or unsubstituted phenyl) and the benzylamine moiety (e.g., 4‑F vs. 4‑CH₃ or H) produce divergent lipophilicity, electronic character, and hydrogen‑bonding capacity. Class‑level SAR from mGluR₅ and NF‑κB programs shows that these physicochemical shifts translate into differences in target affinity, metabolic stability, and cellular potency [1][2]. Therefore, substituting a close analog that lacks the 4‑Cl or 4‑F substituent will not recapitulate the property profile of 895642‑22‑5, potentially confounding quantitative SAR models and compromising hit‑to‑lead reproducibility.

Quantitative Differentiation of 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine from its Closest Analogs


4‑Chlorobenzenesulfonyl vs. Benzenesulfonyl: Molecular Weight and Lipophilicity Shift

Replacement of the 4‑chlorobenzenesulfonyl group in 895642‑22‑5 with an unsubstituted benzenesulfonyl group (CAS 1251572‑56‑1) reduces the molecular weight from 426.9 to 392.4 g mol⁻¹ . The chlorine atom contributes an additional +0.71 to the calculated log P (ClogP) relative to the des‑chloro analog, consistent with a Hansch π value of +0.71 for aromatic Cl substitution. In mGluR₅ negative allosteric modulator SAR, a 4‑Cl substituent on the 3‑arylsulfonyl ring improved binding affinity by 3‑ to 10‑fold over the unsubstituted phenyl congener across multiple matched molecular pairs [1].

Medicinal chemistry Structure‑activity relationship Lipophilicity optimisation

4‑Fluorobenzyl vs. 4‑Methylbenzyl N‑Substituent: Metabolic Stability and Electronic Effects

The 4‑fluorobenzyl substituent in 895642‑22‑5 provides a metabolically resistant C–F bond at the para position of the benzyl ring, whereas the 4‑methylbenzyl analog (CAS 895640‑30‑9) is susceptible to CYP‑mediated benzylic oxidation. In a class‑matched study of 4‑(4‑fluorobenzylamino)quinazolines, the 4‑F substituent reduced intrinsic clearance in human liver microsomes by 2.5‑fold relative to the 4‑CH₃ congener [1]. Additionally, the electron‑withdrawing fluorine atom (σₚ = +0.06) lowers the pKₐ of the secondary amine by approximately 0.3‑0.5 units compared with the electron‑donating methyl group (σₚ = –0.17), altering the protonation state at physiological pH.

Drug metabolism Pharmacokinetics Halogen bonding

4‑Fluorobenzyl vs. Benzyl N‑Substituent: Hydrogen Bond Acceptor Capacity and Solubility

Compared with the N‑benzyl analog (CAS 895640‑08‑1), 895642‑22‑5 carries an additional hydrogen‑bond acceptor (the fluorine atom on the benzyl ring). The topological polar surface area (tPSA) of 895642‑22‑5 is 66.9 Ų versus 57.7 Ų for the des‑fluoro comparator . This 9.2 Ų increase in tPSA, combined with the dipole introduced by the C–F bond, is predicted to enhance aqueous solubility by approximately 1.5‑fold (based on the General Solubility Equation) and may strengthen halogen‑bond interactions with backbone carbonyls in target proteins.

Physicochemical profiling Hydrogen bonding Aqueous solubility

Simultaneous Halogen Substitution on Both Rings: SAR‑Compatible Probe for Dual‑Site Optimisation

895642‑22‑5 is one of only two readily accessible members of the 3‑(4‑chlorobenzenesulfonyl)‑N‑(4‑fluorobenzyl)quinolin‑4‑amine series (alongside the 6‑fluoro‑substituted variant CAS 895641‑90‑4) that carry halogen atoms on both aromatic rings . Patent filings on 3‑sulfonyl‑4‑aminoquinolines highlight that the simultaneous presence of electron‑withdrawing groups on the sulfonyl aryl ring and the benzylamine ring improves target engagement scores in mGluR₅ and NF‑κB docking models by 15‑40% compared with mono‑halogenated or unsubstituted variants [1][2]. This dual‑halogen pattern is specifically recited in generic Markush claims covering 3‑sulfonyl‑4‑aminoquinolines (e.g., WO 2008/074692, WO 2014/134705).

Halogen bonding Matched molecular pair analysis Scaffold optimisation

Optimal Research Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine


mGluR₅ Negative Allosteric Modulator Hit‑to‑Lead Programmes

895642‑22‑5 fits the 4‑aryl‑3‑arylsulfonyl‑quinoline pharmacophore that generated a development candidate in the Gedeon Richter mGluR₅ NAM programme. Its dual‑halogenated pattern aligns with the SAR finding that a 4‑Cl group on the 3‑sulfonyl ring enhances target affinity by 3‑ to 10‑fold over the unsubstituted phenyl congener, while the 4‑F‑benzyl group provides metabolic stability advantages over alkylbenzyl variants [1]. The compound can therefore serve as a key intermediate for exploring substituent effects on allosteric modulation potency and central nervous system (CNS) penetration.

NF‑κB Pathway Inhibitor Design in Hepatocellular Carcinoma Models

Quinoline‑based sulfonyl derivatives have been identified as NF‑κB DNA‑binding inhibitors with MTS₅₀ values in the low micromolar range (1.23–6.53 µM) against hepatocellular carcinoma cell lines [2]. 895642‑22‑5, containing a sulfonamide linkage and electron‑withdrawing substituents on both aromatic rings, incorporates structural features associated with enhanced cytotoxicity in this chemotype. It is suited for systematic SAR studies aiming to correlate substituent electronic parameters with NF‑κB p65 subunit binding and Hep3B cell proliferation inhibition.

Physicochemical Property Benchmarking for CNS Drug‑Like Space

With a molecular weight of 426.9 g mol⁻¹ and a tPSA of 66.9 Ų, 895642‑22‑5 resides near the upper boundary of CNS drug‑like chemical space, offering a valuable tool for probing the interplay between halogen substitution and CNS penetration . The compound's 4‑F‑benzyl group differentiates it from non‑fluorinated analogs (ΔtPSA = +9.2 Ų; predicted 1.5‑fold solubility advantage) and enables quantitative correlation of tPSA with brain‑to‑plasma ratios in rodent pharmacokinetic studies.

Matched Molecular Pair Libraries for Halogen‑Bond‑Driven Affinity Optimisation

895642‑22‑5 is one of only two commercially catalogued members of the 3‑(4‑chlorobenzenesulfonyl)‑N‑(4‑fluorobenzyl)quinolin‑4‑amine sub‑series that carry halogen atoms on both pendant aromatic rings [1]. Together with its 6‑fluoro analog (CAS 895641‑90‑4), it forms a minimal matched molecular pair set that isolates the effect of quinoline‑core fluorination. This pair is particularly useful for computational chemists building Free‑Wilson or QSAR models that require quantification of the 6‑F contribution to target binding and ADME properties.

Quote Request

Request a Quote for 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.